O-Terphenyl
Overview
Description
O-Terphenyl, also known as 1,2-Diphenylbenzene, is an aromatic hydrocarbon with the molecular formula C18H14. It consists of three benzene rings connected in an ortho configuration. This compound is known for its stability and unique properties, making it useful in various industrial and scientific applications .
Mechanism of Action
Target of Action
O-Terphenyl, a compound consisting of a chain of three benzene rings It has been used in studies as a matrix for nitroxides and as a component in proton conductive hydrogen-bonded frameworks .
Mode of Action
In the context of proton conductive hydrogen-bonded frameworks, this compound moieties form crystalline frameworks that can capture water molecules via hydrogen bonds . In the context of molecular dynamics simulations, this compound exhibits a fast mode of crystal growth activated near the glass transition temperature .
Biochemical Pathways
It’s worth noting that this compound can form complex structures that influence various physical and chemical properties .
Pharmacokinetics
Its physical properties such as boiling point (6102 K), melting point (331 K), and molecular weight (2303038 g/mol) have been documented .
Result of Action
It has been used in studies involving proton conductive hydrogen-bonded frameworks and molecular dynamics simulations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature plays a significant role in the crystal growth of this compound . Additionally, the presence of other molecules, such as water in the case of proton conductive hydrogen-bonded frameworks, can also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Terphenyl can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another approach is the reaction of phenylmagnesium bromide with benzophenone, followed by dehydration to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the manufacture of polychlorinated biphenyls. It can also be obtained through the distillation of coal tar, where it is separated from other polycyclic aromatic hydrocarbons .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various quinones and other oxygenated derivatives.
Reduction: It can be reduced to form hydrogenated derivatives, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated terphenyls.
Substitution: Halogenated, nitrated, or sulfonated terphenyls.
Scientific Research Applications
O-Terphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a standard in calorimetry and as a solvent in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Comparison with Similar Compounds
O-Terphenyl is part of the terphenyl family, which includes:
- Meta-Terphenyl (1,3-Diphenylbenzene)
- Para-Terphenyl (1,4-Diphenylbenzene)
Comparison:
- Structure: While this compound has the phenyl groups in the ortho position, meta-terphenyl and para-terphenyl have them in the meta and para positions, respectively.
- Properties: this compound has a higher melting point and different solubility characteristics compared to its isomers.
- Applications: All three isomers are used in heat transfer applications, but this compound is particularly noted for its use in advanced spectroscopic applications due to its unique optical properties .
This compound’s unique structure and properties make it a valuable compound in various fields, from industrial applications to cutting-edge scientific research.
Properties
IUPAC Name |
1,2-diphenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAQMFOKAXHPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5C6H4C6H5, C18H14 | |
Record name | O-TERPHENYL | |
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Record name | o-TERPHENYL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049697 | |
Record name | o-Terphenyl | |
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Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-terphenyl appears as colorless or light-yellow solid. mp: 58-59 °C, bp: 337 °C. Density: 1.16 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers m-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Colorless or light-yellow solid; [NIOSH], COLOURLESS-TO-LIGHT-YELLOW CRYSTALS., Colorless or light-yellow solid. | |
Record name | O-TERPHENYL | |
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Record name | 1,1':2',1''-Terphenyl | |
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Record name | o-Terphenyl | |
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URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |
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Boiling Point |
630 °F at 760 mmHg (NIOSH, 2023), 332 °C AT 760 MM HG, 332 °C, 630 °F | |
Record name | O-TERPHENYL | |
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Flash Point |
325 °F (NIOSH, 2023), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c., (oc) 325 °F | |
Record name | O-TERPHENYL | |
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Solubility |
Insoluble (NIOSH, 2023), SOL IN ACETONE, BENZENE, METHANOL, CHLOROFORM, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.24 mg/l at 25 °C, Solubility in water: none, Insoluble | |
Record name | O-TERPHENYL | |
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Record name | o-Terphenyl | |
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URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |
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Density |
1.1 (NIOSH, 2023) - Denser than water; will sink, 1.1, Relative density (water = 1): 1.1 | |
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Record name | o-Terphenyl | |
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URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
7.95 (AIR= 1), Relative vapor density (air = 1): 7.9 | |
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Vapor Pressure |
0.09 mmHg at 200 °F (NIOSH, 2023), 0.00025 [mmHg], 2.5X10-4 mm Hg at 25 °C, extrapolated from experimentally-derived coefficients, Vapor pressure, Pa at 25 °C: 0.0033, (200 °F): 0.09 mmHg | |
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Color/Form |
MONOCLINIC PRISMS FROM METHANOL, Colorless or light yellow solid. | |
CAS No. |
84-15-1, 61788-33-8 | |
Record name | O-TERPHENYL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-terphenyl | |
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Record name | Terphenyl, chlorinated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-TERPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5675R7KVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | O-TERPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-TERPHENYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Terphenyl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/WZ62C140.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
136 °F (NIOSH, 2023), 56.2 °C, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, 136 °F | |
Record name | O-TERPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | O-TERPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-TERPHENYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Terphenyl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of o-terphenyl?
A1: this compound, also known as 1,1':2',1''-terphenyl, has the molecular formula C18H14 and a molecular weight of 230.30 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic techniques are valuable for characterizing this compound, including:
- Raman Spectroscopy: This technique is sensitive to changes in molecular vibrations and can be used to study phase transitions, such as melting and glass transition, in this compound. []
- Nuclear Magnetic Resonance (NMR): NMR provides insights into the structure and dynamics of this compound, particularly the rotational and translational motions of its molecules in various environments. [, ]
- Electron Spin Resonance (ESR): ESR is useful for studying the rotational dynamics of probe molecules in this compound, providing information about molecular mobility and its relationship to viscosity. [, ]
- Fluorescence Spectroscopy: This technique helps investigate the energy transfer processes and rotational dynamics of probe molecules in this compound, offering insights into the compound's behavior as a glassy matrix. [, ]
Q3: How does the diffusion of this compound change near its glass transition temperature?
A3: this compound exhibits enhanced translational diffusion near its glass transition temperature (Tg), significantly exceeding predictions based on the Stokes-Einstein equation. This enhanced diffusion suggests the presence of spatially heterogeneous dynamics in the supercooled liquid state. [, , ]
Q4: What types of relaxation processes are observed in this compound?
A4: Studies using dielectric relaxation spectroscopy, Brillouin light scattering, and other techniques have revealed several relaxation processes in this compound, including:
- α-Relaxation: This primary relaxation process is related to the cooperative reorientation of molecules and is observed in both dielectric and dynamic Kerr-effect studies. [, ]
- β-Relaxation: This secondary relaxation process, also known as the Johari-Goldstein relaxation, is observed in this compound and is sensitive to thermal history. It is present in the quenched glassy state but disappears in the equilibrium liquid state above Tg. []
- Fast Secondary Relaxation: Brillouin scattering measurements suggest the existence of an additional fast secondary relaxation in both the supercooled liquid and glassy states, occurring in the submegahertz frequency range. []
Q5: How does confinement in nanoscale pores affect the solidification of this compound?
A5: Confinement in nanoscale pores influences the solidification behavior of this compound. Its glass transition temperature (Tg) decreases with decreasing pore size, suggesting that factors beyond density reduction or negative pressure effects are at play. []
Q6: Can this compound be used to distinguish between homogeneous and heterogeneous catalysis?
A6: Yes, this compound serves as a marker compound for differentiating between homogeneous and heterogeneous metal-catalyzed reactions, particularly isotope exchange. The deuterium orientation in this compound varies depending on the catalytic system used, highlighting the influence of the adsorption state on the reaction mechanism. []
Q7: How does this compound behave under high-temperature pyrolysis?
A7: High-temperature pyrolysis of this compound leads to the formation of various products, including benzene polymers and polycyclic aromatic hydrocarbons (PAHs). At lower temperatures, less-condensed benzene polymers dominate, while higher temperatures favor the formation of more condensed PAHs. The product distribution suggests kinetic control rather than thermodynamic equilibrium. []
Q8: Can this compound be used as a plasticizer?
A8: Yes, this compound can act as a plasticizer for polymers like polystyrene. Adding this compound lowers the glass transition temperature of polystyrene, indicating increased chain mobility and flexibility. []
Q9: How can probe molecules be used to study the dynamics of this compound?
A9: Probe molecules, such as fluorescent dyes or nitroxide radicals, can be introduced into this compound to study its molecular dynamics. By analyzing the rotational and translational motions of these probes using techniques like fluorescence spectroscopy, ESR, or NMR, researchers can gain insights into the local environment and dynamics of the this compound matrix. [, , , , , ]
Q10: How does the size of a probe molecule affect its ability to report dynamic heterogeneity in this compound?
A10: The size of a probe molecule significantly influences its sensitivity to dynamic heterogeneity in this compound. Larger probes, with slower rotational dynamics compared to the intrinsic dynamics of this compound, tend to report a narrower distribution of dynamics, potentially missing faster motions. Smaller probes, with faster dynamics, can better capture the full range of dynamic heterogeneity. []
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